Methyl indole-2,4,5,6,7-D5-3-acetate
CAS No.: 102415-39-4
Cat. No.: VC0009329
Molecular Formula: C11H11NO2
Molecular Weight: 194.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102415-39-4 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 194.245 |
| IUPAC Name | methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D |
| Standard InChI Key | KTHADMDGDNYQRX-BCDFGHNYSA-N |
| SMILES | COC(=O)CC1=CNC2=CC=CC=C21 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Composition and Identification
Methyl indole-2,4,5,6,7-D5-3-acetate (CAS: 102415-39-4) is a deuterated derivative of indole with deuterium atoms positioned at the 2, 4, 5, 6, and 7 positions of the indole ring structure. This bicyclic compound features an acetate functional group attached via a methylene bridge at the 3-position of the indole nucleus . The strategic placement of deuterium atoms creates a unique isotopic signature that distinguishes this compound in analytical applications.
The compound is formally identified with the molecular formula C11H6D5NO2 and has a molecular weight of 194.24134889 . In scientific literature, it appears under several synonyms including "Methyl Indole-d5-3-acetate," "[2H5]INDOLE-3-ACETIC ACID METHYL ESTER(D-IAAMe)," and "methyl [D5]indole-3-acetate" .
Physical and Chemical Characteristics
The physical properties of Methyl indole-2,4,5,6,7-D5-3-acetate reflect its indole backbone with modifications due to deuteration. The compound exists as a solid at standard temperature and pressure and exhibits solubility primarily in organic solvents, consistent with its moderately polar structure . The presence of deuterium atoms, being heavier than hydrogen, introduces subtle but significant changes to the compound's behavior in both chemical reactions and spectroscopic analysis.
The following table summarizes the key chemical properties of this specialized compound:
| Property | Value |
|---|---|
| CAS Number | 102415-39-4 |
| Molecular Formula | C11H6D5NO2 |
| Molecular Weight | 194.24134889 |
| Deuterium Positions | 2, 4, 5, 6, 7 |
| Physical State | Solid |
| Solubility | Organic solvents |
Like other indole derivatives, Methyl indole-2,4,5,6,7-D5-3-acetate likely exhibits fluorescence properties, which can be exploited for detection in analytical applications . The acetate functional group enhances the compound's reactivity in various chemical transformations, making it versatile in synthetic chemistry applications.
Synthesis Methodologies
Acid-Catalyzed Hydrogen-Deuterium Exchange
The most efficient and practical approach for synthesizing Methyl indole-2,4,5,6,7-D5-3-acetate involves acid-catalyzed hydrogen-deuterium exchange reactions. Research published in ACS Omega demonstrates that 3-substituted indoles can be efficiently deuterated through treatment with 20 wt % D2SO4 in CD3OD at temperatures ranging from 60-90°C . This methodology represents a significant advancement in deuterium labeling, as it provides a facile route to highly deuterated indole derivatives.
The in situ preparation of a 20 wt % D2SO4/CH3OD/D2O solution enables large-scale and cost-effective synthesis of deuterated indole compounds . This approach is particularly valuable for the preparation of Methyl indole-2,4,5,6,7-D5-3-acetate, as it achieves high deuterium incorporation at the desired positions while maintaining the integrity of the 3-acetate functionality.
Alternative Synthetic Approaches
Traditional Fischer indole synthesis can also be employed for preparing deuterated indoles, though this method presents challenges for maintaining high deuterium incorporation. When utilizing Fischer indole synthesis conditions (typically 1% H2SO4 in CH3OH solution), deuterium atoms at the C4-C7 positions can be partially exchanged with protons from the solvent, reducing the deuteration degree . This phenomenon necessitates careful control of reaction conditions to preserve the desired deuteration pattern.
For optimized synthesis of Methyl indole-2,4,5,6,7-D5-3-acetate, researchers must carefully select reaction conditions that minimize hydrogen-deuterium exchange at unwanted positions while promoting complete deuteration at the targeted sites. The development of specialized catalysts and reaction conditions continues to advance the field of deuterated indole synthesis, offering improved yields and deuterium incorporation.
| Brand/Reference | Purity | Price Range (EUR) | Estimated Delivery |
|---|---|---|---|
| 3U-D6765 | 98 atom % D | 352.00 - 1,080.00 | Wed 23 Apr 25 |
| TR-M313476 | Not specified | 369.00 - 663.00 | Fri 02 May 25 |
| 3D-CEA41539 | Min. 95% | Not available | Discontinued product |
Specific packaging options for reference 3U-D6765 include:
| Package Size | Price (EUR) |
|---|---|
| 10mg | 352.00 |
| 50mg | 1,080.00 |
This pricing structure reflects both the specialized synthesis requirements and the high value of deuterated compounds in research applications. For large-scale research projects, custom synthesis options may be more economical than purchasing pre-packaged quantities.
Research Applications
Metabolic Pathway Studies
Methyl indole-2,4,5,6,7-D5-3-acetate serves as an invaluable tool in metabolic pathway investigations, particularly those involving indole derivatives. The strategic deuteration at five positions creates a distinct isotopic signature that can be tracked through complex biological systems using mass spectrometry and other analytical techniques . This property enables researchers to monitor the compound's metabolic fate with high precision.
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of Methyl indole-2,4,5,6,7-D5-3-acetate largely mirrors that of its non-deuterated analog, with subtle differences due to the kinetic isotope effect. The deuterium atoms at positions 2, 4, 5, 6, and 7 can influence reaction rates in processes involving C-H bond breaking, typically resulting in slower reaction rates compared to the non-deuterated counterpart .
The methyl ester group at position 3 remains reactive toward nucleophilic substitution, hydrolysis, and reduction. These reactions can be leveraged in synthetic applications where further functionalization of the molecule is desired. The indole nitrogen retains its ability to participate in various reactions, including alkylation and acylation, though its reactivity may be subtly influenced by the electronic effects of deuteration on adjacent carbon atoms.
Stability Considerations
The stability of Methyl indole-2,4,5,6,7-D5-3-acetate is generally comparable to non-deuterated indole derivatives, with some noteworthy exceptions. Deuterium-hydrogen exchange can occur under strongly acidic or basic conditions, potentially reducing the deuterium incorporation over time . This phenomenon is particularly relevant in solutions and must be considered when designing experiments involving this compound.
Environmental factors such as heat, light, and oxygen exposure can accelerate degradation processes. The ester functionality is susceptible to hydrolysis in aqueous environments, particularly under basic conditions. For maximum stability during long-term storage, the compound should be kept dry, cold, and protected from light in an inert atmosphere.
Spectroscopic Properties
Mass Spectrometric Characteristics
The mass spectrometric profile of Methyl indole-2,4,5,6,7-D5-3-acetate provides a distinctive isotopic pattern that facilitates its identification and quantification in complex mixtures. The molecular ion appears at m/z 194, reflecting the formula C11H6D5NO2, with a characteristic isotopic distribution pattern influenced by the five deuterium atoms .
Fragmentation patterns typically include loss of the methoxy group (M-31) and subsequent loss of CO, creating fragment ions that retain varying numbers of deuterium atoms. These predictable fragmentation patterns make the compound highly suitable for selective detection in targeted mass spectrometric analyses.
NMR Spectroscopic Features
Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl indole-2,4,5,6,7-D5-3-acetate reveals simplification of the proton spectrum due to the replacement of five hydrogen atoms with deuterium. The 1H NMR spectrum primarily shows signals from the methyl ester group and the methylene linker at position 3, while the typical aromatic signals of the indole ring are absent or significantly reduced.
The 13C NMR spectrum exhibits characteristic splitting patterns for carbon atoms bearing deuterium, resulting from 13C-D coupling. These splitting patterns create multiplets instead of the singlets observed in non-deuterated analogs, providing a diagnostic tool for confirming the deuteration pattern and purity of the compound.
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